molecular formula C13H14BNO4 B14892534 6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione

6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No.: B14892534
M. Wt: 259.07 g/mol
InChI Key: OFLDLTAQNBBGGU-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione is a boronic ester compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boron atom within a heterocyclic ring, which imparts distinctive reactivity and stability properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the reaction of appropriate boronic acids or esters with suitable organic substrates. One common method involves the condensation of 2-phenylethenylboronic acid with 6-methyl-1,3,6,2-dioxazaborocane-4,8-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.

    Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to modulate biological pathways and chemical reactions. The boron atom’s ability to coordinate with various ligands also plays a crucial role in its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its heterocyclic structure, which imparts distinct reactivity and stability properties. Its ability to form stable boron-carbon bonds and interact with biological molecules makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-methyl-2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLDLTAQNBBGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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